2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol
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Overview
Description
2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol is a chemical compound with the molecular formula C4H7N3O3S and a molecular weight of 177.18 g/mol. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol typically involves the reaction of a triazole derivative with an appropriate sulfonylating agent. One common method includes the use of chloroacetic acid under Williamson reaction conditions, followed by cyclization and condensation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like alkyl halides or tosylates.
Condensation: It can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol can be compared with other triazole derivatives, such as:
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
1,2,4-Triazole derivatives: Similar to this compound, these compounds have a 1,2,4-triazole ring but with different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific sulfonyl and ethanol functional groups, which confer distinct chemical reactivity and potential biological activities compared to other triazole derivatives .
Properties
IUPAC Name |
2-(2H-triazol-4-ylsulfonyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWFYYNEMMJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934463-04-3 |
Source
|
Record name | 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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